2-(4-Fluorophenyl)butan-2-amine
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-3-10(2,12)8-4-6-9(11)7-5-8/h4-7H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEOJKPRBJCOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation with palladium or platinum catalysts is also common in industrial settings to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-Fluorophenylbutanone or 4-fluorobenzoic acid.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)butan-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating receptor activity.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)butan-2-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can act as a ligand for certain receptors, modulating their activity and influencing signal transduction pathways. It may also inhibit or activate specific enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
Positional Isomers: Fluorine Substitution Patterns
4-(2-Fluorophenyl)butan-2-amine (CID 17953814) is a positional isomer with fluorine at the ortho position of the phenyl ring. Key differences include:
- Electronic Effects : The ortho-fluorine introduces steric hindrance and alters resonance effects compared to the para-substituted analog.
- Molecular Formula : C₁₀H₁₄FN (molar mass 167.23 g/mol), with distinct SMILES (
CC(CCC1=CC=CC=C1F)N) .
| Parameter | 2-(4-Fluorophenyl)butan-2-amine | 4-(2-Fluorophenyl)butan-2-amine |
|---|---|---|
| Fluorine Position | Para | Ortho |
| Molecular Formula | C₁₀H₁₂FN | C₁₀H₁₄FN |
| SMILES | CC(C)(CC1=CC=C(C=C1)F)N | CC(CCC1=CC=CC=C1F)N |
Impact : Para-substitution typically enhances electronic delocalization, whereas ortho-substitution may reduce conformational flexibility .
Chain Fluorination: Enhanced Lipophilicity
3,3,4,4,4-Pentafluoro-1-(4-fluorophenyl)butan-2-amine (CID 32318768) features a fully fluorinated butan-2-amine chain:
- Molecular Formula : C₁₀H₉F₆N (molar mass 242.18 g/mol).
- Structural Impact : Fluorination increases lipophilicity (logP) and metabolic stability but may reduce solubility .
| Parameter | This compound | Pentafluoro Derivative |
|---|---|---|
| Fluorine on Chain | No | 5 Fluorines |
| Molecular Weight | 165.21 g/mol | 242.18 g/mol |
Biological Relevance : Fluorinated chains are common in CNS-active compounds due to enhanced blood-brain barrier penetration .
Aromatic Ring Modifications: Di- and Polyfluorination
4-(2,6-Difluorophenyl)butan-2-amine (CAS 1315373-41-1) introduces two fluorine atoms at the 2 and 6 positions:
- Molecular Formula : C₁₀H₁₃F₂N (molar mass 185.22 g/mol).
| Parameter | This compound | 2,6-Difluoro Derivative |
|---|---|---|
| Fluorine Count | 1 | 2 |
| Molecular Weight | 165.21 g/mol | 185.22 g/mol |
Tertiary Amines and Bulky Substituents
(4-Fluorophenyl)(phenyl)methylamine (C₁₈H₂₂FN) features a tertiary amine and bulky aryl groups:
Electronic and Steric Effects
Lipophilicity and Solubility
Isomer Differentiation in Analysis
Techniques like GC/IR and NMR are critical for distinguishing isomers (e.g., para vs. ortho substitution) in forensic and pharmacological studies .
Biological Activity
2-(4-Fluorophenyl)butan-2-amine, also known as 4-(2-Fluorophenyl)butan-2-amine, belongs to the phenethylamine class of compounds. Its unique structural characteristics, including a fluorine substitution on the phenyl ring, contribute to its biological activity and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of a fluorine atom that enhances its lipophilicity and metabolic stability. This structural configuration is pivotal in its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The fluorine atom enhances binding affinity and selectivity, potentially leading to pronounced biological effects. The compound has been studied for its role as a ligand that modulates the activity of various receptors involved in neurotransmission and metabolic processes.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds with structural similarities have demonstrated significant antimicrobial effects against various pathogens .
- Cytotoxicity : In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
- Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors may influence mood and behavior, making it a candidate for further investigation in neuropharmacology.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound | Structural Feature | Biological Activity | Reference |
|---|---|---|---|
| This compound | Fluorine substitution | Enhanced binding affinity | |
| Analog A | No fluorine | Reduced activity | |
| Analog B | Different substitution | Variable effects on receptor binding |
Case Studies
- Antimicrobial Study : A series of derivatives based on this compound were synthesized and evaluated for their antimicrobial properties. Compounds demonstrated significant activity against selected bacterial strains, highlighting the importance of the fluorine atom in enhancing efficacy .
- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of various derivatives on HepG2 cells, certain compounds exhibited IC50 values indicative of potent anti-cancer activity. The study emphasized the need for further exploration into the structure-activity relationship to optimize therapeutic potential .
- Neuropharmacological Research : Investigations into the neuropharmacological effects revealed that modifications in the structure significantly influenced receptor interactions, suggesting that this compound may have implications in treating mood disorders or neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Fluorophenyl)butan-2-amine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves reductive amination of 4-fluorophenylacetone with ammonia or ammonium acetate under hydrogenation conditions. Key parameters include temperature (50–80°C), catalyst selection (e.g., Raney nickel or palladium on carbon), and solvent choice (e.g., methanol or ethanol). Purity is ensured via recrystallization or column chromatography. For fluorinated analogs, nucleophilic aromatic substitution using fluorinated precursors may precede the amination step .
Q. Which spectroscopic and crystallographic methods are employed for structural characterization?
- Methodological Answer :
- NMR : H and C NMR confirm the amine group and fluorophenyl ring substitution patterns. F NMR detects fluorine environments.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis using programs like SHELXL refines bond lengths, angles, and stereochemistry. For amorphous solids, powder XRD may substitute .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., H-serotonin or H-dopamine) quantify affinity for monoamine transporters.
- Cell Viability Assays : MTT or resazurin assays in cancer lines (e.g., MCF-7) assess anti-proliferative effects.
- Enzyme Inhibition : Fluorometric or colorimetric kits measure inhibition of targets like DPP-IV or kinases .
Advanced Research Questions
Q. How can contradictory data on receptor binding affinities be resolved?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell type, ligand concentration) or stereochemical impurities. Strategies include:
- Enantiomer-Specific Analysis : Chiral HPLC or SFC separates isomers for individual testing.
- Standardized Protocols : Adopt uniform conditions (e.g., pH 7.4 buffer, 37°C) across labs.
- Orthogonal Validation : Cross-validate using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What strategies improve pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Structural Modifications : Introduce methyl or trifluoromethyl groups to enhance metabolic stability.
- Prodrug Design : Mask the amine with acetyl or carbamate groups to improve oral bioavailability.
- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict absorption, CYP450 interactions, and toxicity before animal trials .
Q. How are computational methods applied to predict activity and optimize derivatives?
- Methodological Answer :
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, molar refractivity, and H-bond donors. Validate with leave-one-out cross-validation.
- Molecular Docking : Dock into Plk1 or DPP-IV active sites (PDB: 4A9S) using AutoDock Vina to prioritize derivatives with high binding scores.
- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability and conformational dynamics .
Q. What experimental approaches mitigate toxicity risks in preclinical development?
- Methodological Answer :
- In Vitro Tox Screens : Use HepG2 cells for hepatotoxicity assessment and hERG inhibition assays for cardiac risk.
- Genotoxicity Testing : Ames test for mutagenicity and comet assay for DNA damage.
- In Vivo Toxicokinetics : Dose-range studies in rodents monitor organ histopathology and plasma exposure (AUC, C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
